

Physical and chemical characteristics of 4,4'-Bis(dimethylamino)benzhydrol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Bis(dimethylamino)benzhydrol**

Cat. No.: **B085804**

[Get Quote](#)

An In-depth Technical Guide to **4,4'-Bis(dimethylamino)benzhydrol**

Introduction

4,4'-Bis(dimethylamino)benzhydrol, also widely known as Michler's hydrol, is an organic compound with significant applications in chemical synthesis, particularly as a key intermediate for triarylmethane and diarylmethane dyes.^{[1][2]} Its chemical structure features a central methanol carbon bonded to two p-dimethylaminophenyl groups, which imparts distinct chemical reactivity.^[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an examination of its reactivity and applications.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of **4,4'-Bis(dimethylamino)benzhydrol** are summarized below. The compound is typically a white to grayish-brown solid and is stable under normal laboratory conditions.^{[1][3]}

Property	Value	References
IUPAC Name	bis[4-(dimethylamino)phenyl]methanol	[1] [2] [4]
Common Synonyms	Michler's hydrol, Tetramethyldiaminobenzhydrol	[1] [2] [3] [5]
CAS Number	119-58-4	[1] [3] [4] [5] [6]
Molecular Formula	C ₁₇ H ₂₂ N ₂ O	[1] [3] [4] [5] [6]
Molecular Weight	270.37 g/mol	[1] [3] [4] [5] [6]
Appearance	Gray to brown crystals; White solid	[1] [3]
Melting Point	98 - 104 °C	[1] [3] [6] [7] [8]
Boiling Point	413.48 °C (rough estimate)	[6]
Solubility	Soluble in various organic solvents	[1]
Stability	Stable under normal temperatures and pressures	[3]
Incompatibilities	Oxidizing agents	[3]
Decomposition Products	Nitrogen oxides, carbon monoxide, carbon dioxide	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **4,4'-Bis(dimethylamino)benzhydrol**. Key findings from various spectroscopic techniques are outlined below.

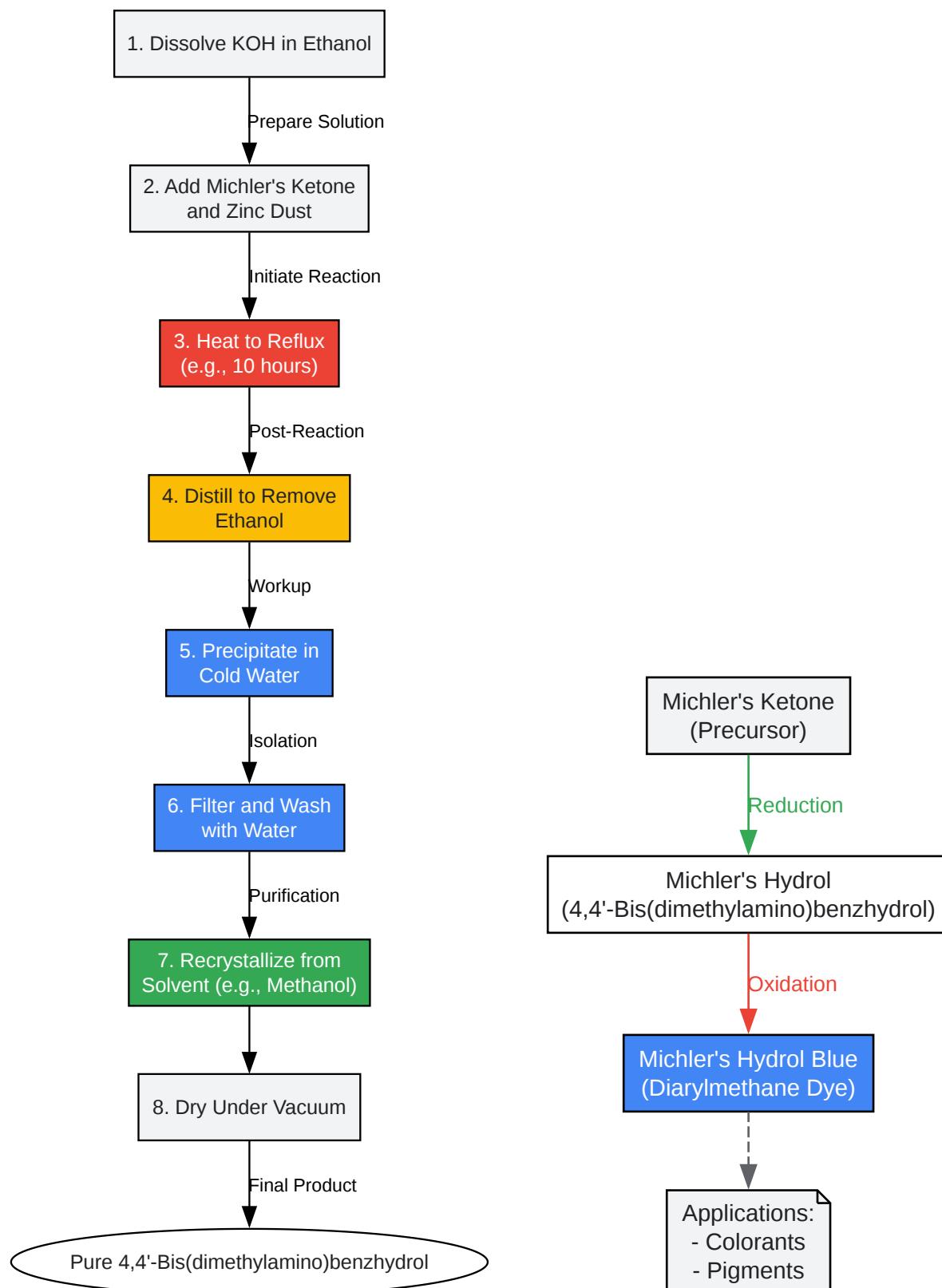
Technique	Key Observations	References
¹ H NMR	Exhibits signals characteristic of aromatic protons, dimethylamino groups, and the methine proton of the benzhydrol structure.	[2] [4]
¹³ C NMR	Shows resonances corresponding to the distinct carbon atoms within the molecular skeleton.	[2] [4]
Mass Spectrometry (MS)	The mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight (270.37 g/mol), confirming its elemental composition. Fragmentation patterns provide further structural details.	[2] [4] [9]
Infrared (IR) Spectroscopy	A characteristic broad absorption band is observed in the 3200-3600 cm ⁻¹ region, which is indicative of the O-H stretching vibration from the hydroxyl group. Other bands confirm C-H and C-N stretching.	[2] [10]
UV-Visible Spectroscopy	The spectrum shows strong absorption bands in the ultraviolet range, resulting from π-π* electronic transitions within the aromatic rings.	[10] [11]

Experimental Protocols

Synthesis of 4,4'-Bis(dimethylamino)benzhydrol

The most prevalent method for synthesizing Michler's hydrol is through the reduction of 4,4'-Bis(dimethylamino)benzophenone, commonly known as Michler's ketone.[\[2\]](#) A representative protocol using zinc dust and potassium hydroxide in ethanol is detailed below.[\[12\]](#)

Materials:


- 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone)
- Zinc dust
- Potassium hydroxide (KOH)
- Ethanol (90-95%)
- Deionized water

Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide in technical-grade ethanol.
- Addition of Reactants: To this alkaline ethanolic solution, add Michler's ketone and zinc dust.[\[12\]](#)
- Reduction Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 10 hours) with continuous stirring. The reaction involves the reduction of the ketone group to a hydroxyl group.[\[12\]](#)
- Solvent Removal: After the reaction is complete, remove a significant portion of the ethanol via distillation.[\[12\]](#)
- Precipitation: Pour the concentrated reaction mixture into cold water to precipitate the crude 4,4'-Bis(dimethylamino)benzhydrol.[\[12\]](#)

- Isolation: Isolate the solid product by filtration and wash it with cold water until it is free of alkali.[12]
- Purification: Further purify the crude product by recrystallization from a suitable solvent, such as methanol or methylcyclohexane, to yield the final product with a sharp melting point.[13]
- Drying: Dry the purified crystals under a vacuum.

The following diagram illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Bis(dimethylamino)benzhydrol|Michler's Hydrol [benchchem.com]
- 3. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4,4'-Bis(dimethylamino)benzhydrol | C17H22N2O | CID 92742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4,4'-Bis(dimethylamino)benzhydrol CAS#: 119-58-4 [m.chemicalbook.com]
- 7. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 10. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 11. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]
- 12. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]
- 13. EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4,4'-Bis(dimethylamino)benzhydrol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085804#physical-and-chemical-characteristics-of-4-4-bis-dimethylamino-benzhydrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com